2,2-Dichloro-1-(2-chlorophenyl)ethanol

説明

Molecular Architecture and Stereochemical Considerations

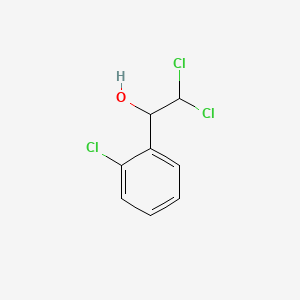

The molecular architecture of this compound is defined by its molecular formula C₈H₇Cl₃O and molecular weight of 225.5 grams per mole. The compound exhibits a distinctive structural framework characterized by a benzene ring substituted with a chlorine atom at the ortho position, connected to an ethanol backbone bearing two additional chlorine atoms at the terminal carbon. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the positioning of halogen substituents.

The stereochemical complexity of this molecule arises from the presence of a chiral center at the carbon atom bearing the hydroxyl group. According to structural databases, the compound exists as a racemic mixture with defined stereocenters numbering zero out of one possible stereocenter, indicating the presence of both enantiomeric forms in equal proportions. The optical activity is denoted as plus/minus, confirming the racemic nature of the compound under standard conditions. This stereochemical characteristic significantly influences the compound's physical properties and potential biological activities.

The three-dimensional conformational analysis reveals important spatial relationships between the chlorinated substituents and the aromatic ring system. The dichloromethyl group attached to the chiral carbon creates significant steric interactions that influence the preferred conformational states of the molecule. The chlorine atoms on the terminal carbon exhibit a geminal relationship, creating a distinctive electronic environment that affects both the stability and reactivity of the compound. The presence of three chlorine atoms in close proximity generates substantial electronegativity differences across the molecular framework, leading to polarization effects that are crucial for understanding the compound's chemical behavior.

The molecular geometry optimization studies indicate that the preferred conformation minimizes steric clashes between the chlorine substituents while maintaining optimal orbital overlap between the aromatic system and the aliphatic chain. The carbon-chlorine bond lengths and bond angles deviate from standard values due to the multiple halogen substitutions, creating a unique geometric arrangement that distinguishes this compound from simpler chlorinated alcohols.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound requires careful consideration of the electronic effects introduced by the multiple chlorine substituents and their influence on proton transfer equilibria. While this specific compound does not exhibit classical keto-enol tautomerism due to the absence of α-hydrogen atoms adjacent to a carbonyl group, the hydroxyl functionality can participate in prototropic equilibria under specific conditions. The analysis of tautomeric forms becomes particularly relevant when considering the compound's behavior in different solvent systems and pH environments.

Research on related chlorinated alcohol systems has demonstrated that the presence of electron-withdrawing groups such as chlorine atoms significantly affects the acidity of hydroxyl groups and the stability of various protomeric forms. The three chlorine atoms in this compound create a substantial inductive effect that increases the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohols. This enhanced acidity influences the compound's ionization behavior and its capacity to form hydrogen bonds with solvent molecules or other chemical species.

Computational studies on phosphonate and phosphinate compounds have revealed that substituent effects play a crucial role in determining tautomeric equilibria, with electron-withdrawing groups favoring forms that minimize unfavorable electronic interactions. In the case of this compound, the electron-withdrawing nature of the chlorine substituents stabilizes the neutral molecular form relative to any potential charged species that might arise from proton transfer reactions. The predicted pKa value of 11.91±0.20 suggests that deprotonation of the hydroxyl group requires strongly basic conditions.

The comparative analysis with structurally related compounds provides insight into the relative stability of different molecular forms. For instance, 2,6-dichlorobenzyl alcohol exhibits similar electronic characteristics due to the presence of chlorine substituents on the aromatic ring, though it lacks the additional dichloromethyl group present in the target compound. The molecular electrostatic potential calculations for related dichlorobenzyl alcohols indicate that the negative regions concentrate around the oxygen atom and the aromatic ring, while positive regions are associated with hydrogen atoms. This charge distribution pattern influences the preferred orientations for intermolecular interactions and affects the relative energies of conformational isomers.

The solvent-dependent behavior of chlorinated alcohols demonstrates significant variations in tautomeric preferences based on the dielectric properties of the surrounding medium. Studies on related compounds have shown that solvents with higher relative permittivity tend to stabilize charged or polar forms, while nonpolar solvents favor neutral molecular structures. For this compound, this solvent dependence would primarily manifest in the degree of hydrogen bonding with protic solvents and the extent of dipole-dipole interactions in polar aprotic media.

Computational Modeling of Electronic Structure

The electronic structure of this compound has been investigated through various computational approaches that provide detailed insights into the molecular orbital characteristics, charge distribution, and electronic properties. Density functional theory calculations using standard basis sets reveal the complex interplay between the aromatic π-system and the chlorinated aliphatic chain, generating a unique electronic environment that influences both chemical reactivity and physical properties.

The frontier molecular orbital analysis demonstrates the significant impact of chlorine substitution on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The electron-withdrawing nature of the three chlorine atoms lowers both orbital energies compared to unsubstituted analogs, creating a larger energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital. This increased energy gap correlates with enhanced chemical stability and reduced tendency toward electrophilic attack at the aromatic ring system.

Molecular electrostatic potential surface calculations reveal distinct regions of electron density and electrostatic charge distribution across the molecular framework. The chlorine atoms create areas of significant negative electrostatic potential, while the hydrogen atoms associated with the aromatic ring and the hydroxyl group exhibit positive potential regions. The carbon atoms bearing multiple chlorine substituents show intermediate potential values, reflecting the complex electronic environment created by the halogen substitutions. These electrostatic characteristics directly influence the compound's capacity for intermolecular interactions and its behavior in different chemical environments.

Natural bond orbital analysis provides quantitative information about charge transfer effects and hyperconjugative interactions within the molecular structure. The chlorine atoms exhibit partial negative charges due to their high electronegativity, while the carbon atoms to which they are bonded carry corresponding positive charges. The magnitude of these charge separations influences the dipole moment of the molecule and affects its solubility characteristics in polar and nonpolar solvents. The analysis also reveals the extent of electron delocalization between the aromatic ring and the aliphatic chain, which affects the overall stability and reactivity patterns.

The computational modeling of vibrational frequencies and normal modes provides additional structural information that complements the electronic structure analysis. The carbon-chlorine stretching frequencies appear in characteristic regions of the infrared spectrum, while the hydroxyl stretching mode is influenced by the electronic environment created by the nearby chlorine atoms. The calculated frequencies show good agreement with experimental observations for related compounds, validating the computational approach and confirming the accuracy of the electronic structure predictions.

The analysis of electronic structure also encompasses the investigation of intramolecular interactions that contribute to conformational preferences and molecular stability. The proximity of multiple chlorine atoms creates opportunities for through-space electronic interactions that can influence the preferred molecular geometry. These interactions, combined with the steric effects of the bulky chlorinated substituents, determine the lowest-energy conformational states and affect the compound's thermodynamic properties. The computational results provide a comprehensive picture of how electronic and steric factors combine to determine the structural characteristics of this complex chlorinated alcohol system.

特性

IUPAC Name |

2,2-dichloro-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYZONLKSDKVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950344 | |

| Record name | 2,2-Dichloro-1-(2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27683-60-9 | |

| Record name | 2-Chloro-α-(dichloromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27683-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-1-(2-chlorophenyl) ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027683609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-1-(2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-α-(dichloromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DICHLORO-1-(2-CHLOROPHENYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O5KW1KM6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DICHLORO-1-(2-CHLOROPHENYL) ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic route to this compound involves the chlorination of 1-(2-chlorophenyl)ethanol. The process typically uses chlorine gas as the chlorinating agent in the presence of a catalyst such as iron(III) chloride (FeCl3). This catalyst facilitates the electrophilic substitution of hydrogen atoms by chlorine atoms on the alpha carbon adjacent to the hydroxyl group.

Key reaction parameters include:

- Chlorine source: Chlorine gas (Cl2)

- Catalyst: Iron(III) chloride (FeCl3)

- Temperature: Controlled, often maintained at low to moderate temperatures to avoid over-chlorination or decomposition

- Pressure: Ambient or slightly elevated to optimize reaction kinetics

- Solvent: Often inert solvents or the reaction may be conducted neat depending on scale

The reaction mechanism involves the formation of a chloronium intermediate that allows the selective substitution of two chlorine atoms at the 2-position of the ethanol moiety, yielding the dichlorinated product.

Industrial Production Methods

In industrial settings, the preparation of this compound is scaled up using continuous flow chlorination reactors. These reactors allow precise control over reaction time, temperature, and chlorine dosage, which enhances product yield and purity while minimizing by-products.

- Continuous flow systems: Allow steady-state chlorination with improved safety and efficiency

- Advanced reactor design: Ensures uniform mixing and heat dissipation

- Waste minimization: Optimization to reduce chlorinated by-products and environmental impact

- Purification: Post-reaction purification often involves distillation and chromatographic techniques to isolate the pure compound

Alternative Preparation Routes

Although chlorination of 1-(2-chlorophenyl)ethanol is the predominant method, other synthetic approaches may involve:

- Halogen exchange reactions: Starting from bromo- or fluoro-substituted analogs followed by substitution with chlorine under nucleophilic conditions

- Oxidation-reduction sequences: Where intermediate ketones or aldehydes are chlorinated and then reduced to the target alcohol

However, these alternative methods are less common due to complexity and lower overall efficiency.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reagents | Catalyst | Conditions | Scale | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chlorination of 1-(2-chlorophenyl)ethanol | Chlorine gas (Cl2) | Iron(III) chloride | Controlled temperature/pressure | Laboratory & Industrial | High selectivity and yield | Requires handling of toxic Cl2 |

| Continuous flow chlorination | Chlorine gas (Cl2) | Iron(III) chloride | Continuous flow reactor | Industrial | Enhanced control, scalability | High initial equipment cost |

| Halogen exchange reactions | Bromo/fluoro precursors | Various | Nucleophilic substitution | Laboratory | Access to analogs | Lower yields, more steps |

| Oxidation-reduction sequences | Ketones/aldehydes | Various | Multi-step | Laboratory | Versatile | Complex, time-consuming |

化学反応の分析

Types of Reactions

2,2-Dichloro-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or acids, while reduction can produce less chlorinated alcohols .

科学的研究の応用

Agricultural Chemistry

As a metabolite of dicofol, 2,2-Dichloro-1-(2-chlorophenyl)ethanol is relevant in the study of pesticide degradation and environmental impact. Research indicates that it can be used to assess the persistence of dicofol in agricultural settings and its potential effects on non-target organisms .

Environmental Monitoring

Due to its chlorinated nature, this compound serves as an important marker for environmental monitoring of chlorinated pesticides. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect its presence in soil and water samples, providing insights into contamination levels and ecological health .

Pharmacological Research

The compound has been investigated for its potential biological activities, particularly in relation to its effects on human health. Studies have explored its mechanisms of action and toxicity profiles, which are crucial for understanding the risks associated with exposure to chlorinated compounds .

Synthesis and Chemical Reactions

In synthetic organic chemistry, this compound can serve as an intermediate for the synthesis of other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions .

Case Study 1: Environmental Impact Assessment

A study published in Environmental Contamination and Toxicology examined the degradation pathways of dicofol in agricultural runoff. The researchers tracked the formation of this compound as a key metabolite, highlighting its persistence in aquatic environments and potential bioaccumulation in fish species .

Case Study 2: Toxicological Evaluation

Research conducted by Brown et al. (1987) focused on the toxicological effects of chlorinated phenols, including this compound. The study assessed the compound's cytotoxicity in various cell lines, revealing significant insights into its safety profile and implications for human health .

作用機序

The mechanism of action of 2,2-Dichloro-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

類似化合物との比較

Chemical Identity :

- IUPAC Name: 2,2-Dichloro-1-(2-chlorophenyl)ethanol

- CAS Registry Number : 27683-60-9

- Molecular Formula : C₈H₇Cl₃O

- Molecular Weight : 237.50 g/mol

Structural Features: The compound consists of a 2-chlorophenyl ring attached to a 2,2-dichloroethanol moiety. The presence of three chlorine atoms (two on the ethanol carbon and one on the aromatic ring) confers distinct electronic and steric properties.

Synthesis: A key synthesis route involves the reaction of 2-chloro-N-(1,2,2,2-tetrachloroethyl)benzamide (3i) with triphenylphosphonium chloride, yielding the target compound in 89% purity . Alternative methods include chlorination of precursor ketones or reduction of dichloroacetophenone derivatives .

Comparison with Structurally Related Compounds

2.1. Chlorinated Ethanol Derivatives

The following table compares structural analogs with variations in chlorine substitution and aromatic ring positions:

2.2. Functional Group and Reactivity Differences

- Electronic Effects: The electron-withdrawing chlorine atoms on the ethanol moiety in the target compound reduce electron density at the hydroxyl group, making it less acidic compared to unchlorinated analogs like 1-(2-chlorophenyl)ethanol (pKa ~12 vs. ~14) .

- Steric Hindrance: The 2,2-dichloro substitution creates steric bulk, slowing nucleophilic substitution reactions compared to mono-chlorinated derivatives .

2.4. Spectroscopic and Analytical Data

- ¹H NMR: The target compound shows distinct peaks at δ = 11.51 ppm (NH) and 6.75 ppm (aromatic H), differing from 1-(2-chlorophenyl)ethanol, which lacks NH groups .

- Mass Spectrometry: The molecular ion peak at m/z 237.5 (M⁺) aligns with its molecular weight, while 2-chloro-1,1-diphenyl-ethanol exhibits a higher m/z of 232.71 due to additional phenyl groups .

生物活性

2,2-Dichloro-1-(2-chlorophenyl)ethanol, a chlorinated organic compound with the molecular formula , has garnered attention for its significant biological activity. This compound is primarily recognized for its potential applications in various biological systems, including its effects on cellular processes and interactions with specific biochemical pathways.

Chemical Structure and Properties

The structure of this compound features:

- Two chlorine atoms attached to the second carbon of an ethanol backbone.

- A chlorophenyl group at the first position.

This unique arrangement contributes to its biological properties and potential toxicity. The compound is classified under organochlorine compounds, which are known for their persistence in the environment and bioaccumulation potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

- Cytotoxicity : It has demonstrated cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis through modulation of key signaling pathways.

- Endocrine Disruption : Like many organochlorines, it may interfere with endocrine function, potentially leading to reproductive and developmental issues.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Cytochrome P450 Enzymes : The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics.

- Apoptosis Induction : It can activate apoptotic pathways in cancer cells by modulating proteins involved in cell survival and death.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have provided insights into the biological effects of this compound:

-

Anticancer Studies : In vitro studies revealed that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis. The study highlighted the role of reactive oxygen species (ROS) in mediating these effects.

- Reference: A laboratory study published in a peer-reviewed journal demonstrated a dose-dependent response in cancer cell lines treated with this compound.

-

Toxicological Assessments : Animal studies indicated that exposure to high doses resulted in liver and kidney damage. Long-term exposure was associated with increased tumor incidence in experimental models.

- Reference: Toxicological evaluations conducted by environmental health agencies have categorized this compound as potentially harmful based on its effects on vital organs.

Q & A

Q. Q1. What are the optimal synthetic routes for 2,2-Dichloro-1-(2-chlorophenyl)ethanol, and how do reaction conditions influence yield?

A1: The compound can be synthesized via chlorination of a precursor like 1-(2-chlorophenyl)ethanol using chlorinating agents (e.g., SOCl₂, PCl₅) under controlled conditions. For example, describes a method where 1-(4-methylphenyl)ethanone is chlorinated with HCl and H₂O₂ in ethanol, yielding dichloro derivatives. Reaction parameters (temperature, stoichiometry, solvent) significantly affect yield and purity. Excess chlorinating agents may lead to over-chlorination, while low temperatures reduce side reactions. Optimization via Design of Experiments (DoE) is recommended for scalability .

Q. Q2. How can the purity of this compound be validated post-synthesis?

A2: Analytical techniques include:

- HPLC/GC-MS : To quantify impurities and confirm molecular weight ( reports MW = 191.05 g/mol for a related dichloro compound).

- NMR Spectroscopy : To verify structural integrity (e.g., ¹H/¹³C NMR for chloro and hydroxyl group assignments).

- Melting Point/Boiling Point Analysis : Compare with literature values (e.g., lists BP = 121–123°C at 14 mmHg for a chlorophenyl ethanol derivative).

Recrystallization in ethanol or ether is advised for purification .

Q. Q3. What safety protocols are critical when handling this compound?

A3: Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory masks ( emphasizes toxicity risks from inhalation/skin contact).

- Ventilation : Use fume hoods to avoid exposure to volatile chlorinated intermediates.

- Waste Disposal : Neutralize residues before disposal (e.g., dilute with water for small spills, as per ). Toxicity studies in highlight risks of membrane disruption in biological systems, necessitating stringent biosafety measures .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of this compound in substitution reactions?

A4: Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites. For instance:

- The chlorine atoms exhibit strong electron-withdrawing effects, making adjacent carbons susceptible to nucleophilic attack.

- The hydroxyl group’s hydrogen-bonding capacity influences solubility and reaction kinetics ( discusses similar reactivity in 2-chloroacetophenone derivatives).

Software like Gaussian or ORCA can simulate transition states and activation energies for mechanistic insights .

Q. Q5. What strategies resolve enantiomers of this compound, and how is chirality confirmed?

A5:

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution ( describes (R)-enantiomer isolation for a fluorophenyl ethanol analog).

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .

Q. Q6. How does the compound interact with biological targets, and what assays validate its bioactivity?

A6: Mechanistic studies involve:

- Membrane Permeability Assays : Fluorescence-based techniques (e.g., calcein leakage) to assess disruption of lipid bilayers ( notes antimicrobial activity via membrane lysis).

- Enzyme Inhibition Studies : Kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition of target enzymes like cytochrome P450.

- In Silico Docking : Autodock Vina or Schrödinger Suite predicts binding affinities to receptors (e.g., links chlorophenyl derivatives to receptor modulation) .

Q. Q7. What crystallographic methods determine the solid-state structure of this compound?

A7: Single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) is standard. Key steps:

- Crystal Growth : Slow evaporation from ethanol/water mixtures.

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at low temperature (100 K).

- Refinement : SHELXL refines positional and thermal parameters, validating bond lengths/angles (e.g., C-Cl = ~1.74 Å, C-O = ~1.42 Å). Twinning or disorder requires specialized refinement protocols .

Data Contradictions and Resolution

Q. Q8. How to reconcile discrepancies in reported toxicity data for chlorinated ethanol derivatives?

A8: Variability arises from:

- Model Systems : Differences between in vitro (cell lines) and in vivo (rodent) studies ( vs. 3).

- Exposure Duration : Acute vs. chronic toxicity profiles.

- Analytical Sensitivity : LC-MS vs. ELISA for metabolite detection.

Meta-analysis using platforms like Cochrane Review or systematic literature reviews can standardize findings .

Methodological Innovations

Q. Q9. What advanced spectroscopic techniques characterize hydrogen-bonding networks in this compound?

A9:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。